1,3-(Difurfuryl)thiourea

Description

Properties

IUPAC Name |

1,3-bis(furan-2-ylmethyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c16-11(12-7-9-3-1-5-14-9)13-8-10-4-2-6-15-10/h1-6H,7-8H2,(H2,12,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLWHRBYCKGWOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=S)NCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145177 |

Source

|

| Record name | 1,3-(Difurfuryl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10248-89-2 |

Source

|

| Record name | N,N′-Bis(2-furanylmethyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10248-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-(Difurfuryl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010248892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002608684 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-(Difurfuryl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-(difurfuryl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-(Difurfuryl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 1,3-(Difurfuryl)thiourea, a molecule of interest in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and spectroscopic principles, this document offers a detailed exploration of its synthesis, characterization, and potential applications, grounded in authoritative scientific evidence.

Introduction: The Significance of Furan-Containing Thiourea Derivatives

Thiourea derivatives are a class of organic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4] The incorporation of heterocyclic moieties, such as the furan ring, into the thiourea scaffold can significantly influence the molecule's steric and electronic properties, often enhancing its biological efficacy and receptor binding affinity. The furan nucleus is a key structural component in numerous pharmacologically active compounds, valued for its ability to participate in various biological interactions.[5] this compound, which features two furan rings symmetrically substituted on a thiourea core, represents a compelling target for further investigation within this promising class of molecules.

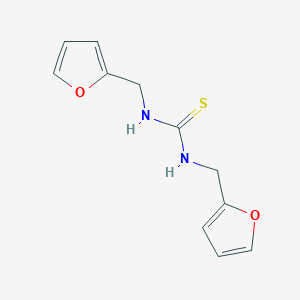

Molecular Structure and Key Features

The structure of this compound, also known as 1,3-bis(furan-2-ylmethyl)thiourea, is characterized by a central thiocarbonyl group (C=S) bonded to two nitrogen atoms, each of which is, in turn, connected to a furfuryl group (a furan ring attached to a methylene bridge).

Caption: Chemical Structure of this compound.

Synthesis of this compound

The synthesis of symmetrically N,N'-disubstituted thioureas is most commonly achieved through the reaction of a primary amine with carbon disulfide.[6][7][8] This method is advantageous due to the ready availability of the starting materials and the generally high yields.

Reaction Mechanism

The reaction proceeds through a dithiocarbamate intermediate. The nucleophilic amine attacks the electrophilic carbon of carbon disulfide, followed by proton transfer to form the dithiocarbamic acid. In the presence of a second equivalent of the amine, this intermediate eliminates hydrogen sulfide to yield the corresponding isothiocyanate, which is then attacked by another molecule of the amine to form the final thiourea product.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

Materials:

-

Furfurylamine

-

Carbon disulfide

-

Ethanol (for recrystallization)

Procedure:

-

In a well-ventilated fume hood, combine two molar equivalents of furfurylamine with one molar equivalent of carbon disulfide in a round-bottom flask. The reaction can be performed under solvent-free conditions or in a minimal amount of a suitable solvent like ethanol.[9]

-

Stir the reaction mixture at room temperature. The reaction is typically exothermic and may proceed to completion within a few hours, often with the precipitation of the product.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the crude product can be isolated by filtration.

-

Recrystallize the crude solid from a suitable solvent, such as ethanol, to afford the purified this compound as a crystalline solid.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

Physical Properties

| Property | Value |

| Appearance | Crystalline solid |

| Molecular Formula | C₁₁H₁₂N₂O₂S |

| Molecular Weight | 236.29 g/mol |

Spectroscopic Data

While experimental spectra for this compound are not available in the searched literature, the expected spectral characteristics can be inferred from related compounds, such as 1,3-bis[(E)-furan-2-yl)methylene]thiourea (BFMT).[10] It is important to note that the following are predicted values and require experimental verification.

4.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3100-3300 |

| C-H (aromatic) | ~3100 |

| C-H (aliphatic) | 2850-3000 |

| C=S stretch | 1200-1300 |

| C-N stretch | 1000-1200 |

| C-O-C (furan) | 1000-1100 |

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should display distinct signals for the protons of the furfuryl groups and the N-H protons of the thiourea moiety. The chemical shifts will be influenced by the electron-withdrawing nature of the furan ring and the thiocarbonyl group.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 7.0 - 8.0 | Broad singlet |

| Furan H5 | ~7.4 | Doublet |

| Furan H4 | ~6.3 | Doublet of doublets |

| Furan H3 | ~6.2 | Doublet |

| CH₂ (methylene) | ~4.5 - 5.0 | Doublet |

-

¹³C NMR: The carbon NMR spectrum will show signals for the thiocarbonyl carbon, the furan ring carbons, and the methylene carbon. The thiocarbonyl carbon is expected to appear significantly downfield.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=S | 170 - 180 |

| Furan C2 | 150 - 155 |

| Furan C5 | 140 - 145 |

| Furan C3, C4 | 105 - 115 |

| CH₂ (methylene) | 40 - 50 |

4.2.3. Mass Spectrometry (MS)

The mass spectrum should exhibit the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (236.29). Fragmentation patterns would likely involve the cleavage of the furfuryl groups.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is dictated by the presence of the thiourea core and the furan rings. The lone pairs on the nitrogen and sulfur atoms make the thiourea moiety a good ligand for metal coordination. The furan rings can undergo electrophilic substitution reactions, although their reactivity is influenced by the electron-withdrawing nature of the thiourea group.

Potential Applications in Drug Development

Thiourea derivatives containing furan moieties have shown promising biological activities. For instance, related compounds have demonstrated antibacterial and antifungal properties.[10] The presence of the furan rings may enhance the lipophilicity of the molecule, facilitating its transport across biological membranes. The thiourea core is known to interact with various biological targets, including enzymes and receptors. Therefore, this compound is a valuable candidate for screening in various biological assays, particularly as an antimicrobial or anticancer agent.

Conclusion

This compound is a synthetically accessible molecule with significant potential for applications in medicinal chemistry and materials science. This guide has outlined its probable synthesis, predicted spectroscopic characteristics, and potential areas of application based on the current scientific literature. Further experimental investigation is warranted to fully elucidate its chemical properties and explore its biological activities. The detailed experimental protocols and characterization data provided for structurally related compounds offer a solid foundation for future research in this area.

References

- Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332.

- Alabi, K. A., et al. (2021). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea.

- Stanković, N., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1735–1752.

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

- Wu, X., et al. (2004). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Synthesis, 2004(12), 1943-1947.

- Jabar, J. M., et al. (2020). Synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea.

- Alabi, K. A., et al. (2022). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. Physical Sciences Reviews, 7(8), 923-931.

- Ptaszyńska, N., et al. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). Molecules, 26(2), 368.

- Alabi, K. A., et al. (2022). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea.

- Peña, Ú., Bernès, S., & Gutiérrez, R. (2008). (+)-(S,S)-1,3-Bis[(tetrahydrofuran-2-yl)methyl]thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(1), o96.

- Dinh, L. C., et al. (2024). Synthesis and Structural Characterization of Furan-2,5-dicarbonylbis(N,N-diethylthiourea) and its Dinuclear Cu(II) and Zn(II) Complexes.

- Szymańska, E., et al. (2014). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Polish Journal of Chemical Technology, 16(4), 1-8.

- Alabi, K. A., et al. (2022). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea.

- Al-masoudi, N. A. (2024).

- Al-Masoudi, N. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review.

- Al-Masoudi, N. A. (2023). Biological Applications of Thiourea Derivatives: Detailed Review.

- Al-Masoudi, N. A. (2024).

- Al-Warhi, T., et al. (2024).

- Zhang, Z., et al. (2019). Possible reaction path for the formation of furfurylamine under the...

- Yiğit, M., & Çetinkaya, E. (2013). Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1014-1019.

- Grigor'ev, E. I., et al. (2015). Cycloaddition of furfurylamines to maleic anhydride and its substituted derivatives. Russian Chemical Bulletin, 64(8), 1855-1860.

- Sen, S., & De, B. (2015). Chemistry and Therapeutic Aspect of Furan: A Short Review. Asian Journal of Research in Chemistry, 8(6), 429-433.

- Hendrix, M. M. R. M., et al. (2017). Reactions of carbon disulfide with a primary amine and decomposition...

- D'Accolti, L., et al. (2021). Principal reaction pathways to achieve furfurylamine from different starting substrates.

- Wang, C., et al. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology, 7(17), 3894-3901.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Applications of Thiourea Derivatives: Detailed Review [ouci.dntb.gov.ua]

- 4. citedrive.com [citedrive.com]

- 5. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 8. chem.lnu.edu.cn [chem.lnu.edu.cn]

- 9. (+)-(S,S)-1,3-Bis[(tetrahydrofuran-2-yl)methyl]thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure and Properties of 1,3-bis(furan-2-ylmethyl)thiourea

Abstract: This technical guide provides a comprehensive overview of 1,3-bis(furan-2-ylmethyl)thiourea, a symmetrically substituted thiourea derivative incorporating furan moieties. The guide details the compound's molecular structure, physicochemical properties, and a robust synthetic protocol. It further delves into methods of structural elucidation, including spectroscopic analysis, and discusses the potential biological activities of this class of compounds, making it an essential resource for researchers in medicinal chemistry, drug development, and materials science.

Introduction

Thiourea derivatives are a versatile class of organic compounds that have garnered significant interest in the scientific community, particularly in the field of drug discovery.[1] Their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties, make them attractive scaffolds for the development of new therapeutic agents.[1][2] The incorporation of heterocyclic rings, such as furan, into the thiourea backbone can further enhance these biological profiles. The furan ring system is a prevalent motif in many natural products and pharmaceuticals, valued for its ability to engage in various intermolecular interactions and its favorable metabolic properties.[3]

This guide focuses on the specific structure of 1,3-bis(furan-2-ylmethyl)thiourea (CAS No. 10248-89-2), a molecule that combines the thiourea core with two furan-2-ylmethyl substituents. We will explore its chemical architecture, synthesis, and characterization, providing a foundational understanding for scientists working with this and related compounds.

Molecular Structure and Physicochemical Properties

1,3-bis(furan-2-ylmethyl)thiourea is a symmetrical molecule featuring a central thiocarbonyl group (C=S) flanked by two nitrogen atoms. Each nitrogen atom is, in turn, substituted with a furan-2-ylmethyl group, which consists of a furan ring connected via a methylene (-CH2-) bridge.

Table 1: Core Properties of 1,3-bis(furan-2-ylmethyl)thiourea

| Property | Value | Source(s) |

| IUPAC Name | 1,3-bis(furan-2-ylmethyl)thiourea | N/A |

| Synonyms | N,N'-bis(2-furanylmethyl)thiourea, 1,3-(Difurfuryl)thiourea | [4] |

| CAS Number | 10248-89-2 | [4] |

| Molecular Formula | C₁₁H₁₂N₂O₂S | [4] |

| Molecular Weight | 236.29 g/mol | [4] |

| Melting Point | 69–72 °C | [3] |

The structural conformation of symmetrically substituted thioureas is a key determinant of their physical properties and biological activity. While a specific crystal structure for 1,3-bis(furan-2-ylmethyl)thiourea is not publicly available, studies on analogous compounds, such as (+)-(S,S)-1,3-Bis[(tetrahydrofuran-2-yl)methyl]thiourea, have shown that the thiourea core typically adopts a ZZ conformation.[5] In this arrangement, the amine hydrogen atoms are positioned on the same side (syn) of the C=S bond. This conformation is generally stabilized by intermolecular hydrogen bonding rather than intramolecular bonds.[5] It is highly probable that 1,3-bis(furan-2-ylmethyl)thiourea adopts a similar conformation, facilitating intermolecular interactions in the solid state.

Caption: 2D structure of 1,3-bis(furan-2-ylmethyl)thiourea.

Synthesis and Purification

The synthesis of symmetrically disubstituted thioureas from primary amines is a well-established and efficient process. The most common and direct method involves the reaction of two equivalents of the amine with one equivalent of a thiocarbonyl source, typically carbon disulfide (CS₂).

Underlying Chemistry

The reaction proceeds via the nucleophilic attack of the primary amine (furfurylamine) on the electrophilic carbon atom of carbon disulfide. This forms a dithiocarbamic acid intermediate. In the presence of a second equivalent of the amine, this intermediate eliminates hydrogen sulfide (H₂S) to yield the final 1,3-disubstituted thiourea product. The use of a base, such as sodium hydroxide, can facilitate the reaction by deprotonating the dithiocarbamic acid, making it a more reactive nucleophile.[6]

Experimental Protocol

The following protocol is a robust method for the synthesis of 1,3-bis(furan-2-ylmethyl)thiourea, adapted from established procedures for similar compounds.[5][6]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve furfurylamine (2.0 equivalents) in a suitable solvent (e.g., water or ethanol).

-

Add carbon disulfide (1.0 equivalent) dropwise to the stirred solution at room temperature. Caution: Carbon disulfide is highly volatile, flammable, and toxic. This step must be performed in a well-ventilated fume hood.

Step 2: Reaction Execution

-

Stir the reaction mixture vigorously. The reaction is often exothermic.

-

Continue stirring at room temperature or with gentle heating (e.g., 40-50 °C) to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

Step 3: Work-up and Isolation

-

Upon completion, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product is then collected. If the reaction was performed in an aqueous medium, it might be necessary to acidify with dilute hydrochloric acid and extract the product with an organic solvent like dichloromethane.[6]

Step 4: Purification

-

The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1,3-bis(furan-2-ylmethyl)thiourea.[6]

Caption: General workflow for the synthesis of 1,3-bis(furan-2-ylmethyl)thiourea.

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Furan Protons: Three distinct signals corresponding to the protons on the furan ring, typically in the range of δ 6.0-7.5 ppm.

-

Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the NH proton) for the methylene protons, expected around δ 4.5-5.0 ppm.

-

Amine Protons (-NH-): A broad singlet for the two equivalent NH protons, with a chemical shift that can vary depending on the solvent and concentration, but typically found in the δ 7.0-9.0 ppm range.

-

-

¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry.

-

Thiocarbonyl Carbon (C=S): A characteristic signal in the downfield region, typically around δ 180-190 ppm.

-

Furan Carbons: Four signals for the furan ring carbons, with the oxygen-bearing carbon appearing most downfield (around δ 150-155 ppm) and the other carbons appearing between δ 105-145 ppm.

-

Methylene Carbon (-CH₂-): A signal for the methylene carbon, expected in the range of δ 40-50 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

-

N-H Stretch: A prominent absorption band in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibration.

-

C-H Stretches: Aromatic C-H stretching bands from the furan ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be just below 3000 cm⁻¹.

-

C=S Stretch: The thiocarbonyl stretching vibration gives rise to a strong band typically in the range of 1250-1350 cm⁻¹. This is a key diagnostic peak for the thiourea core.

-

C-N Stretch: Stretching vibrations for the C-N bonds will be observed in the 1350-1450 cm⁻¹ region.

-

Furan Ring Vibrations: Characteristic bands for the furan ring (C=C and C-O-C stretches) will be present in the fingerprint region (below 1600 cm⁻¹).

Potential Biological Activity and Applications

While specific biological studies on 1,3-bis(furan-2-ylmethyl)thiourea are limited in the public domain, the broader class of furan-containing thiourea derivatives has demonstrated significant potential in drug development.[7]

-

Antimicrobial Activity: Many thiourea derivatives exhibit potent antibacterial and antifungal properties.[2][8] The sulfur and nitrogen atoms in the thiourea moiety can act as effective chelating agents for metal ions essential for microbial growth, while the lipophilic furan rings can facilitate passage through cell membranes. Studies on the related compound 1,3-bis[(furan-2-yl)methylene]thiourea have shown it to possess excellent antifungal properties.[9]

-

Anticancer Activity: The thiourea scaffold is present in several compounds investigated for their anticancer properties. The mechanism of action can vary, but may involve the inhibition of key enzymes or the induction of apoptosis.

-

Enzyme Inhibition: Thiourea derivatives have been reported as inhibitors of various enzymes, which is a common strategy in drug design.

The presence of two furan rings and the flexible methylene linkers in 1,3-bis(furan-2-ylmethyl)thiourea make it an interesting candidate for screening in various biological assays. Its structure allows for potential bidentate chelation or interaction with two distinct binding pockets on a biological target.

Conclusion and Future Outlook

1,3-bis(furan-2-ylmethyl)thiourea is a structurally interesting molecule that is readily accessible through straightforward synthetic methods. Its combination of the biologically active thiourea core and the versatile furan heterocycle makes it a compound of significant interest for further investigation. While foundational physicochemical data is available, a comprehensive study detailing its full spectroscopic characterization, crystal structure, and a thorough evaluation of its biological activity is warranted. Such studies would provide valuable insights for the rational design of new therapeutic agents and functional materials based on the furan-thiourea scaffold.

References

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

Peña, U., Bernès, S., & Gutiérrez, R. (2007). (+)-(S,S)-1,3-Bis[(tetrahydrofuran-2-yl)methyl]thiourea. Acta Crystallographica Section E: Structure Reports Online, 63(2), o968–o969. Available at: [Link]

-

Alabi, K. A., Abdulsalami, I. O., Adeoye, M. D., et al. (2022). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. Physical Sciences Reviews, 7(8), 923-931. Available at: [Link]

-

Gąsowska-Bajger, B., Sadowski, R., Buczyńska, J., et al. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives. Molecules, 26(2), 323. Available at: [Link]

-

Jabar, J. M., Adebayo, G. A., & Adebayo, E. A. (2020). Synthesis, characterization and application of novel 1, 3-bis[(furan-2-l)methylene]thiourea functional dye on wool and cotton fabrics. SN Applied Sciences, 2(11), 1850. Available at: [Link]

-

A Concise Synthesis of Substituted Thiourea derivatives in Aqueous Medium. (n.d.). Supporting Information. Retrieved from [Link]

-

Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold. (2016). Yakugaku Zasshi, 136(1), 107-115. Available at: [Link]

-

Yesilkaynak, T., et al. (2022). Synthesis of new thiourea derivatives and metal complexes. Journal of Molecular Structure, 1269, 133758. Available at: [Link]

-

Arslan, H., Duran, N., Borekci, G., Ozer, C. K., & Akbay, C. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 519-527. Available at: [Link]

-

Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. (2019). Medicinal Chemistry Research, 28, 2061-2073. Available at: [Link][O-])C4=CC=CC=C4)C5=CC=CC=C5

-

Catalyst-free organic synthesis. (n.d.). DOKUMEN.PUB. Retrieved from [Link]

-

Al-Mulla, A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 434-467. Available at: [Link]

Sources

- 1. 页面加载中... [china.guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. dokumen.pub [dokumen.pub]

- 4. researchgate.net [researchgate.net]

- 5. (+)-(S,S)-1,3-Bis[(tetrahydrofuran-2-yl)methyl]thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Profile of 1,3-(Difurfuryl)thiourea

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 1,3-(Difurfuryl)thiourea (CAS No. 10248-89-2). In the absence of a complete, publicly available, peer-reviewed spectroscopic dataset for this specific compound, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established spectroscopic data from its constituent functional groups—the furfuryl moiety and the N,N'-disubstituted thiourea core—we present a detailed, predictive interpretation of its Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. This guide details the underlying principles for spectral predictions, outlines standardized experimental protocols for data acquisition, and provides a foundational framework for the synthesis, identification, and characterization of this molecule.

Introduction: The Rationale for a Predictive Spectroscopic Guide

This compound is a symmetrically substituted thiourea derivative incorporating two furfuryl groups. Thiourea derivatives are a class of organosulfur compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The furan ring system, derived from renewable biomass, makes it an attractive scaffold in green chemistry and drug discovery.

Accurate characterization is the bedrock of chemical research and development. Spectroscopic analysis provides unambiguous structural confirmation and purity assessment. While published data for this compound is scarce, a robust predictive model of its spectral features can be constructed. This is achieved by dissecting the molecule into its primary components: the furfuryl group (from furfurylamine) and the N,N'-disubstituted thiourea core. By analyzing the known spectral signatures of these components, we can logically deduce the spectroscopic profile of the complete molecule. This guide explains the causality behind these predictions, offering field-proven insights into experimental design and data interpretation.

Synthesis Pathway and Molecular Structure

The logical synthesis of this compound informs its structural analysis. The most common route involves the reaction of two equivalents of furfurylamine with a thiocarbonyl source, such as thiophosgene or, more commonly, carbon disulfide in the presence of a desulfurizing agent.

Caption: Fig. 1: Generalized synthesis workflow for this compound.

The resulting molecular structure, shown below, is key to predicting its spectroscopic signature.

Caption: Fig. 2: Labeled structure for spectral assignment.

Predicted Spectroscopic Data and Interpretation

This section details the expected FTIR, ¹H NMR, ¹³C NMR, and MS data for this compound. Each protocol is designed as a self-validating system, where the combined data from all techniques should provide a cohesive and unambiguous structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Causality: FTIR spectroscopy is an essential first-pass technique to confirm the presence of key functional groups. For this molecule, the primary goal is to identify vibrations from the N-H bonds, the thiocarbonyl (C=S) group, the C-N bonds, and the characteristic absorptions of the furan rings.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropyl alcohol and performing a background scan.

-

Place a small, solid sample of this compound directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after analysis.

Predicted FTIR Data Summary

| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment | Rationale & References |

| ~3250 - 3150 | Medium, Broad | N-H Stretching | Characteristic of secondary amine N-H stretching in thiourea derivatives. Broadening suggests hydrogen bonding.[1][2] |

| ~3120 | Weak | Aromatic C-H Stretching (Furan) | Corresponds to the =C-H stretching on the furan ring.[3] |

| ~2930 - 2850 | Weak | Aliphatic C-H Stretching (Methylene) | Asymmetric and symmetric stretching of the -CH₂- bridge linking the furan and thiourea moieties.[3] |

| ~1560 - 1500 | Medium-Strong | C=C Stretching (Furan) & N-H Bending | The furan ring C=C stretching vibrations typically appear in this region.[4] This is often coupled with the N-H bending (Amide II-like) vibration of the thiourea core.[5] |

| ~1450 - 1400 | Medium | Asymmetric N-C-N Stretching (Thioamide I band) | A key band for the thiourea core, involving significant C-N stretching character.[6] |

| ~1250 - 1000 | Strong, Multiple | C-O-C Stretching (Furan) & C=S Stretching | The furan ring has strong C-O-C stretches.[7] The C=S stretch (Thioamide II/III band) is often mixed with C-N vibrations and appears in this region.[8] |

| ~740 | Strong | =C-H Out-of-Plane Bending (Furan) | A characteristic strong band for 2-substituted furans.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Causality: NMR spectroscopy provides the most detailed structural information, confirming the connectivity of atoms through the carbon-hydrogen framework. ¹H NMR will confirm the presence and environment of all protons, while ¹³C NMR will do the same for the carbon atoms, including the unique thiocarbonyl carbon.

Protocol: NMR Sample Preparation and Acquisition

-

Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for thioureas as it helps in observing the exchangeable N-H protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum. A standard acquisition includes 16-64 scans.

-

Acquire the proton-decoupled ¹³C NMR spectrum. This requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data Summary (Solvent: DMSO-d₆)

| Label (Fig. 2) | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & References |

| H-N2, H-N3 | ~8.0 - 9.5 | Broad Triplet (t) | 2H | N-H (Thiourea) | The N-H proton of a disubstituted thiourea typically appears in this downfield region.[9][10] It is expected to be a triplet due to coupling with the adjacent CH₂ protons (³JHH ≈ 5-6 Hz). Broadening is common. |

| H-C7, H-C12 | ~7.5 - 7.6 | Doublet of Doublets (dd) | 2H | H-5 (Furan) | This is the proton at the 5-position of the furan ring, furthest from the substituent.[3] |

| H-C6, H-C11 | ~6.3 - 6.4 | Doublet of Doublets (dd) | 2H | H-4 (Furan) | Corresponds to the proton at the 4-position of the furan ring.[3] |

| H-C5, H-C10 | ~6.2 - 6.3 | Doublet of Doublets (dd) | 2H | H-3 (Furan) | Corresponds to the proton at the 3-position of the furan ring.[3] |

| H-C4, H-C9 | ~4.5 - 4.7 | Doublet (d) | 4H | -CH₂- (Methylene Bridge) | These are the methylene protons adjacent to the nitrogen. The signal is a doublet due to coupling with the single N-H proton (³JHH ≈ 5-6 Hz).[3] |

Predicted ¹³C NMR Data Summary (Solvent: DMSO-d₆)

| Label (Fig. 2) | Predicted δ (ppm) | Assignment | Rationale & References |

| C1 | ~180 - 183 | C=S (Thiocarbonyl) | The thiocarbonyl carbon is highly deshielded and is a hallmark of thiourea compounds, appearing significantly downfield.[1][11] |

| C5, C10 | ~151 - 153 | C-2 (Furan, substituted) | The furan carbon atom to which the methylene group is attached.[3] |

| C7, C12 | ~142 - 143 | C-5 (Furan) | The furthest carbon of the furan ring.[3] |

| C6, C11 | ~110 - 111 | C-4 (Furan) | One of the internal furan carbons.[3] |

| C5, C10 | ~107 - 108 | C-3 (Furan) | The other internal furan carbon.[3] |

| C4, C9 | ~40 - 42 | -CH₂- (Methylene Bridge) | The aliphatic carbon of the methylene bridge, typically found in this region for furfurylamine derivatives.[3] |

Mass Spectrometry (MS)

Experimental Causality: Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain further structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Volatilize the sample using heat under high vacuum.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV).

-

Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate the mass spectrum.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺•): The molecular weight of this compound (C₁₁H₁₂N₂O₂S) is 236.29 g/mol . A prominent molecular ion peak is expected at m/z = 236 . The presence of sulfur will give a characteristic isotopic pattern, with a smaller peak at m/z = 238 (the M+2 peak) that is approximately 4.4% of the intensity of the M+ peak, confirming the presence of a single sulfur atom.

-

Key Fragmentation Pathways: Fragmentation provides a fingerprint for the molecule. The most likely fragmentation involves the cleavage of the benzylic-like C-N bond, which is a common pathway for such structures.[12]

Caption: Fig. 3: Primary predicted EI-MS fragmentation pathways.

Predicted Key Fragments:

-

m/z = 81: This would be the base peak or a very prominent peak, corresponding to the stable furfuryl cation ([C₅H₅O]⁺), formed by cleavage of the C-N bond.[13]

-

m/z = 155: This fragment corresponds to the loss of a furfuryl radical from the molecular ion ([M - C₅H₅O]⁺).

-

m/z = 97: A peak corresponding to the furfurylamine cation ([C₅H₇NO]⁺) may also be observed through rearrangement.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By systematically deconstructing the molecule and applying established spectroscopic principles from analogous structures, we have outlined the expected key features in its FTIR, ¹H NMR, ¹³C NMR, and mass spectra. The detailed protocols and interpreted data tables serve as a valuable, authoritative resource for any researcher engaged in the synthesis, characterization, or application of this compound. The convergence of these predicted spectral data provides a powerful, self-validating system for confirming the identity and purity of this compound in a laboratory setting.

References

-

Ayedi, M. A., et al. (2012). Simple, Novel Synthesis of Furfurylamine from Furfural by One-Pot Reductive Amination in Water Using Zinc Metal. Journal de la Société Chimique de Tunisie, 14, 109-116.

- Bobrowski, A., & Grabowska, B. (2012). The impact of temperature on furan resin and binders structure. Journal of Sustainable Foundry, 12(4), 23-28.

-

Esmaeili, N., et al. (2017). Hydroxymethyl furfural-modified urea–formaldehyde resin: synthesis and properties. European Journal of Wood and Wood Products, 75, 61-68.

-

A-g-a, M., et al. (2019). Synthesis of furan-based copolyesters. Polymers, 11(12), 2056.

-

Ayedi, M. A., et al. (2012). Figure 1: The 1H NMR spectrum of Furfurylamine-Zinc complex and free Furfurylamine in CDCl3. ResearchGate.

-

Falvo, F., et al. (2013). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. International Journal of Mass Spectrometry, 341-342, 45-54.

-

Perrin, C. L., & Johnston, E. R. (1981). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea. Journal of the American Chemical Society, 103(16), 4697-4703.

-

Al-Hazimi, H. M. (2006). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Journal of Saudi Chemical Society, 10(1), 187-196.

-

SpectraBase. (n.d.). Furfurylamine. John Wiley & Sons, Inc.

-

SpectraBase. (n.d.). Furfurylamine 13C NMR Chemical Shifts. John Wiley & Sons, Inc.

-

Wang, R., et al. (2014). Guided ion beam and computational studies of the decomposition of a model thiourea protein cross-linker. The Journal of Physical Chemistry B, 118(1), 253-264.

-

Wang, C., et al. (2021). Figure 7: FTIR spectra of the cross-linked PK-furan. ResearchGate.

-

Awang Ngah, F. A., et al. (2018). Figure 5: 1H-NMR titration of compound 3 showing changes in the NH chemical shift. ResearchGate.

-

S., Melhi, et al. (2024). Figure 1: FTIR spectrum of thiourea. ResearchGate.

-

Sudha, S., & Srinivasan, P. (2015). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. IOSR Journal of Applied Chemistry, 8(7), 05-09.

-

Chen, Y.-C., et al. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1024–1029.

-

Susi, H., & Ard, J. S. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons, University of Dayton.

-

SpectraBase. (n.d.). Thiourea 13C NMR Chemical Shifts. John Wiley & Sons, Inc.

-

Di Mola, I., et al. (2023). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 28(15), 5849.

-

Jirman, J. (1987). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. Collection of Czechoslovak Chemical Communications, 52(10), 2474-2481.

-

Taha, M., et al. (2017). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 22(12), 2049.

-

Sutton, P. W., et al. (2016). Furfurylamines from Biomass. The Royal Society of Chemistry.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

-

Prasad, K., & Kumar, A. (2013). Figure 2: 1H NMR spectrum of pure thiourea in DMSO-d6. ResearchGate.

-

ChemicalBook. (n.d.). 1,3-Diphenyl-2-thiourea(102-08-9) 13C NMR spectrum.

-

ChemicalBook. (n.d.). Furan(110-00-9) IR Spectrum.

-

Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.

-

Dabhade, S. B., & Sakhare, P. M. (2017). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Journal of Emerging Technologies and Innovative Research, 4(11), 1-5.

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data, ACS Division of Organic Chemistry.

-

National Center for Biotechnology Information. (n.d.). Furfurylamine. PubChem Compound Database.

Sources

- 1. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. tsijournals.com [tsijournals.com]

Synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea from furfural

An In-Depth Technical Guide to the Synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea from Furfural

Introduction: The Convergence of Furan and Thiourea Scaffolds

In the landscape of medicinal chemistry and materials science, the strategic combination of well-established pharmacophores and functional moieties is a cornerstone of novel molecular design. The furan ring, a five-membered aromatic heterocycle, is a core structural component in numerous pharmacologically active compounds, contributing to diverse therapeutic properties including antibacterial, anti-inflammatory, and anticancer activities.[1][2] Its derivatives are integral to the development of a wide array of therapeutic agents.[3][4][5] Similarly, thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological applications, including antibacterial, antifungal, antioxidant, and anticancer properties.[6]

The title compound, 1,3-bis[(furan-2-yl)methylene]thiourea (BFMT), emerges from the deliberate fusion of these two powerful scaffolds. It is synthesized through an acid-catalyzed condensation reaction between furfural, a bio-based aldehyde derivable from lignocellulosic biomass like sugarcane bagasse, and thiourea.[7] This synthesis is not only efficient but also aligns with principles of green chemistry by utilizing a renewable precursor. The resulting Schiff base has demonstrated significant potential as a functional material, exhibiting excellent antifungal properties and utility as a dye for textile applications.[7][8] This guide provides a comprehensive technical overview of the synthesis, mechanism, and characterization of BFMT for researchers, chemists, and professionals in drug and materials development.

Reaction Mechanism and Rationale

The synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea is a classic example of a condensation reaction, specifically the formation of a Schiff base (or, more accurately, a bis-azomethine). The reaction proceeds by the nucleophilic addition of the amino groups of thiourea to the electrophilic carbonyl carbon of two furfural molecules, followed by the elimination of water.

Overall Reaction Scheme:

2 Furfural + 1 Thiourea --(H+)--> 1,3-bis[(furan-2-yl)methylene]thiourea + 2 H₂O

The reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, which serves to protonate the carbonyl oxygen of furfural. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic amino groups of thiourea.

The mechanism involves two sequential condensations:

-

Protonation and Nucleophilic Attack: The acid catalyst protonates the carbonyl oxygen of a furfural molecule, increasing the positive charge on the carbonyl carbon. A nitrogen atom from thiourea then acts as a nucleophile, attacking this carbon.

-

Formation of Carbinolamine Intermediate: This attack forms a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine is unstable and readily undergoes acid-catalyzed dehydration. The hydroxyl group is protonated, forming a good leaving group (water), which is eliminated to create a C=N double bond (an azomethine or imine linkage).

-

Second Condensation: The process repeats with the second amino group of the thiourea derivative and another molecule of furfural to yield the final 1,3-disubstituted product, BFMT.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from established literature procedures for the synthesis of BFMT.[7]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Eq. |

| Furfural | C₅H₄O₂ | 96.09 | 10.0 g | 2.0 |

| Thiourea | CH₄N₂S | 76.12 | 6.25 g | 1.0 |

| Ethanol | C₂H₅OH | 46.07 | 5.0 mL | Solvent |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 2 drops | Catalyst |

| Distilled Water | H₂O | 18.02 | 250 mL | For Precipitation |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of furfural in 5.0 mL of ethanol. Add 6.25 g of thiourea to this solution.

-

Catalyst Addition: Add 2 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture under reflux for 1 hour. Gentle magnetic stirring should be maintained throughout the heating period to ensure a homogeneous mixture.

-

Precipitation: After the 60-minute reflux period, allow the mixture to cool slightly. Pour the warm reacting mixture into a 1 L beaker containing 250 mL of cold distilled water.

-

Product Isolation: The BFMT product will precipitate out of the aqueous solution as a solid. Allow the precipitation to complete over approximately 15 minutes.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with cold distilled water to remove any unreacted starting materials and impurities.

-

Drying: Dry the collected product, 1,3-bis[(furan-2-yl)methylene]thiourea, in a desiccator or a vacuum oven at a moderate temperature. The expected yield is approximately 70%.[9]

Physicochemical and Spectrometric Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized BFMT. Data from multiple analytical techniques should be correlated.

| Property / Technique | Observed Value / Data | Reference |

| Appearance | Reddish-brown solid | [8] |

| Melting Point | 178 °C | [9] |

| Elemental Analysis | C: 56.88%, H: 3.47%, N: 12.06%, S: 13.81% | [9] |

| UV-Visible (λmax) | 346, 385, 485 nm | [9] |

| FTIR (KBr, cm⁻¹) | ~3100 (C-H), ~1600 (C=S), ~1404 (C=N), ~1465 (C=C) | [9] |

| ¹H NMR (DMSO, δ ppm) | ~7.00 (H, –C=N), ~3.3 (H, C=C–O), ~2.5 (H, C=C) | [9] |

| ¹³C NMR (DMSO, δ ppm) | ~170 (C=S), ~157.5 (C=N), 105-110 (C=C-O) | [9][10] |

Interpretation of Spectroscopic Data

-

UV-Visible Spectroscopy: The absorption peaks observed at 346, 385, and 485 nm are attributed to π → π* and n → π* electronic transitions within the conjugated system of the BFMT molecule, specifically involving the furan rings and the C=S and C=N chromophores.[9][11] The peak at 485 nm corresponds to the reddish-brown color of the compound.[8][11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides direct evidence for the key functional groups. The disappearance of the strong C=O stretch from furfural and the N-H stretches from thiourea, coupled with the appearance of a characteristic peak for the azomethine (C=N) group around 1404 cm⁻¹, confirms the condensation reaction.[9] The presence of the thiocarbonyl (C=S) peak around 1600 cm⁻¹ and furan ring C=C stretches further validates the structure.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is crucial for structural elucidation. A key signal appears around 7.00 ppm, which is assigned to the proton of the newly formed azomethine group (–CH=N).[9] Other signals corresponding to the protons on the furan rings confirm their incorporation into the final structure.[10][12]

-

¹³C NMR: The carbon spectrum provides complementary information. The signal for the thiocarbonyl carbon (C=S) is expected around 170 ppm, while the azomethine carbon (C=N) appears near 157.5 ppm.[9][10] The absence of the aldehyde carbonyl carbon signal (typically >180 ppm) from furfural is a definitive indicator of a successful reaction.

-

Conclusion and Future Outlook

The synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea from furfural is a straightforward, efficient, and scalable condensation reaction that yields a molecule of significant interest. The procedure leverages a bio-based precursor and results in a compound with demonstrated antimicrobial and functional dye properties.[7][8] For researchers in drug development, BFMT serves as an intriguing scaffold. The presence of two furan rings and a central thiourea core offers multiple sites for further chemical modification to optimize biological activity and pharmacokinetic properties. The established antibacterial and excellent antifungal activities suggest that BFMT and its future derivatives could be valuable leads in the search for new anti-infective agents.[10][13] This guide provides the foundational knowledge for scientists to synthesize, verify, and further explore the potential of this versatile compound.

References

[7] Jabar, J. M., Oladoja, N. A., & Adeyemi, A. G. (2020). Synthesis, characterization and application of novel 1, 3-bis[(furan-2-l)methylene]thiourea functional dye on wool and cotton fabrics. SN Applied Sciences, 2(11), 1850. [Link] [14] ResearchGate. (n.d.). Synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea. Retrieved from [https://www.researchgate.net/publication/344840258_Synthesis_characterization_and_application_of_novel_1_3-bis-furan-2-lmethylene]thiourea_functional_dye_on_wool_and_cotton_fabrics]([Link]) [8] Jabar, J. M., Oladoja, N. A., & Adeyemi, A. G. (2020). Synthesis, characterization and application of novel 1, 3-bis[(furan-2-l)methylene]thiourea functional dye on wool and cotton fabrics. PubMed. [Link] [11] ResearchGate. (n.d.). (PDF) Synthesis, characterization and application of novel 1, 3-bis[(furan-2-l)methylene]thiourea functional dye on wool and cotton fabrics. Retrieved from [https://www.researchgate.net/publication/344840258_Synthesis_characterization_and_application_of_novel_1_3-bis-furan-2-lmethylene]thiourea_functional_dye_on_wool_and_cotton_fabrics]([Link]) [9] Alabi, K. A., et al. (n.d.). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. ResearchGate. Retrieved from [Link] [15] Seremet, M., et al. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). Molecules, 26(2), 384. [Link] [16] Xu, H., et al. (2017). Furfural production from corncobs using thiourea as additive. Environmental Progress & Sustainable Energy, 36(3), 690-695. [Link] [10] Alabi, K. A., et al. (2022). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. Physical Sciences Reviews. [Link] [3] Gangurde, P. N. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(3), 123-130. [Link] [13] Alabi, K. A., et al. (2022). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. University of Pretoria Repository. [Link] [12] ResearchGate. (n.d.). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea | Request PDF. Retrieved from [Link] [4] Verma, A., et al. (2011). Synthesis and biological activity of furan derivatives. International Journal of Pharmaceutical Sciences and Research. [Link] [5] Verma, A., et al. (2011). Synthesis and Biological Activity of Furan Derivatives. Semantic Scholar. [Link] [1] Patil, S. (2024). Pharmacological activity of furan derivatives. Pharma Research Library. [Link] [2] Al-Amiery, A. A., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5). [Link] [6] Al-Mokyna, A. H. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link] [17] ResearchGate. (n.d.). Furans, Thiophenes and Related Heterocycles in Drug Discovery. Retrieved from [Link]

Sources

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijabbr.com [ijabbr.com]

- 4. scispace.com [scispace.com]

- 5. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, characterization and application of novel 1, 3-bis[(furan-2-l)methylene]thiourea functional dye on wool and cotton fabrics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and application of novel 1, 3-bis[(furan-2-l)methylene]thiourea functional dye on wool and cotton fabrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. repository.up.ac.za [repository.up.ac.za]

- 14. researchgate.net [researchgate.net]

- 15. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Mechanism of action of thiourea derivatives

An In-depth Technical Guide to the Mechanism of Action of Thiourea Derivatives

Abstract

Thiourea derivatives represent a versatile class of compounds with a remarkable breadth of biological activities, positioning them as privileged scaffolds in modern medicinal chemistry. Their utility spans applications as anticancer, antimicrobial, antiviral, and enzyme-inhibiting agents. The foundational mechanism driving these diverse activities is the unique structural motif of the thiourea backbone—specifically, the ability of the N-H protons to act as potent hydrogen-bond donors and the thiocarbonyl sulfur to serve as a hydrogen-bond acceptor. This guide provides a comprehensive exploration of the molecular mechanisms through which thiourea derivatives exert their pharmacological effects, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into their core interactions with biological targets, detail their roles in modulating key signaling pathways, and provide practical experimental protocols for their evaluation.

The Thiourea Scaffold: A Foundation for Potent Biological Activity

The pharmacological versatility of thiourea derivatives stems from the distinct chemical properties of the thiourea functional group [SC(NH₂)₂]. This moiety provides a rigid framework with specific hydrogen bonding capabilities. The two nitrogen protons (N-H) act as effective hydrogen bond donors, while the C=S thiocarbonyl group functions as a hydrogen bond acceptor.[1] This dual-donor, single-acceptor system allows thiourea derivatives to form highly directional and stable interactions with a wide variety of biological macromolecules, including proteins, enzymes, and nucleic acids.[2][3]

The increased acidity of the N-H protons in thioureas compared to their urea counterparts enhances their ability to bind anions and the polar functional groups found in the active sites of enzymes and receptors.[4][5] This fundamental binding ability is the cornerstone of their diverse mechanisms of action. By modifying the substituents on the nitrogen atoms, medicinal chemists can fine-tune the electronic properties, lipophilicity, and steric profile of the molecule, thereby modulating its potency, selectivity, and pharmacokinetic properties.[3]

Mechanisms of Action in Oncology

Thiourea derivatives have emerged as promising anticancer agents due to their ability to target multiple pathways involved in carcinogenesis.[2] Their multi-targeted action makes them attractive candidates for overcoming the challenges of drug resistance associated with traditional cancer therapies.[6]

Enzyme Inhibition in Cancer

A primary anticancer mechanism of thiourea derivatives is the inhibition of enzymes critical for cancer cell proliferation and survival. These compounds have been shown to inhibit several key enzyme families:

-

Kinases: Certain derivatives act as potent inhibitors of protein tyrosine kinases (PTKs), which are crucial components of signaling pathways that regulate cell growth, differentiation, and survival.[7][8] Dysregulation of PTK activity is a hallmark of many cancers.

-

Topoisomerases: These enzymes are essential for DNA replication and repair. Thiourea-based compounds can inhibit topoisomerase activity, leading to DNA damage and apoptosis in cancer cells.[7][8]

-

Carbonic Anhydrases (CAs): CAs are involved in regulating pH, and their overexpression in tumors helps cancer cells survive in an acidic microenvironment. Thiourea derivatives have been identified as effective CA inhibitors.[7][9]

-

Sirtuins: Sirtuins are a class of deacetylases that play a role in gene silencing, DNA repair, and metabolism. Inhibition of sirtuins by thiourea derivatives is another avenue for inducing cancer cell death.[7][8]

Disruption of Key Signaling Pathways

Beyond direct enzyme inhibition, thiourea derivatives can modulate critical intracellular signaling cascades that promote tumor growth.

-

Wnt/β-catenin Pathway: Some quinazoline-based thiourea derivatives have been found to suppress the proliferation and migration of human cervical cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[10]

-

K-Ras Signaling: Biphenyl thiourea derivatives have been described as inhibitors of lung cancer cell growth by blocking the K-Ras protein, a key node in the RAS-RAF-MAPK pathway that is frequently mutated in cancer.[2][10]

The diagram below illustrates the intervention of thiourea derivatives in the K-Ras signaling cascade, a common pathway promoting cell proliferation.

Caption: Inhibition of the K-Ras signaling pathway by a thiourea derivative.

Induction of Apoptosis

Many thiourea derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis. Studies on trifluoromethyl-substituted phenylthioureas demonstrated that these compounds reduce cancer cell viability and promote apoptosis, with efficacy often surpassing that of the standard chemotherapeutic agent cisplatin.[10]

Broad-Spectrum Enzyme Inhibition

The ability of the thiourea scaffold to mimic peptide bonds and form strong hydrogen-bond interactions makes it an ideal platform for designing inhibitors against a wide array of enzymes.[11]

| Enzyme Target | Therapeutic Area | Representative IC₅₀ Values | References |

| Urease | Infectious Disease (e.g., H. pylori) | 0.12 µM (for 1-benzoyl-3-(4-chlorophenyl)thiourea) | [11] |

| Carbonic Anhydrase | Cancer, Glaucoma | Kᵢ values: 3.4-73.6 µM (hCA I), 8.7-144.2 µM (hCA II) | [9] |

| Tyrosinase | Hyperpigmentation | IC₅₀ = 3.4 µM (for 1-(4-chlorophenyl)-3-phenylthiourea) | [12] |

| β-Glucuronidase | Drug-induced GI Toxicity | IC₅₀ = 2.68 µM | [13] |

| Cholinesterases (AChE/BChE) | Alzheimer's Disease | IC₅₀ = 50 µg/mL (AChE), 60 µg/mL (BChE) | [12] |

| α-Glucosidase | Diabetes | Good inhibitory activity reported | [1] |

| Lipoxygenase (LOX) | Inflammation | Good to moderate activity reported | [14] |

IC₅₀/Kᵢ values are illustrative and vary significantly based on the specific derivative structure.

Antimicrobial and Antiviral Mechanisms

Thiourea derivatives possess a broad spectrum of activity against bacteria, fungi, and viruses.

Antibacterial and Antifungal Action

The antimicrobial mechanism is often attributed to the chelation of metal ions that are essential cofactors for microbial enzymes.[15] Additionally, these compounds can interfere with the biosynthesis of the bacterial cell wall. Molecular docking studies suggest that thiourea derivatives can bind to the active site of enzymes like enoyl-acyl carrier protein (ACP) reductase (FabI), a key component of fatty acid synthesis in bacteria such as E. coli.[16][17] The lipophilicity of the derivatives plays a crucial role, as it enhances penetration through the microbial cell wall.[18][19]

Antiviral Mechanisms

Thiourea derivatives have demonstrated efficacy against a range of viruses by targeting different stages of the viral life cycle.

-

Inhibition of Viral Entry: A thiourea compound (SSAA09E1) was found to inhibit SARS-CoV entry by preventing the fusion of the viral membrane with the host cell membrane.[20]

-

Inhibition of Viral Replication: Acylthiourea derivatives have been identified as potent non-nucleoside inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRp), effectively halting viral proliferation.[21] Other derivatives have shown activity against Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV) replication.[22][23]

Endocrine Activity: The Classic Antithyroid Mechanism

One of the earliest and most well-established pharmacological applications of thiourea derivatives, such as propylthiouracil, is in the management of hyperthyroidism.[24] Their mechanism of action is the potent inhibition of thyroid peroxidase (TPO) . This enzyme is essential for the two key steps in thyroid hormone synthesis: the iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosine molecules to form T3 and T4 hormones. By blocking TPO, these drugs effectively reduce the production of thyroid hormones.[24]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are critical. Below is a representative protocol for assessing the enzyme inhibitory potential of thiourea derivatives.

Protocol: In Vitro Urease Inhibition Assay

This protocol is adapted from standard spectrophotometric methods for measuring urease activity.

Objective: To determine the concentration of a thiourea derivative required to inhibit 50% of urease activity (IC₅₀).

Materials:

-

Jack bean urease (EC 3.5.1.5)

-

Urea solution (100 mM)

-

Phosphate buffer (0.01 M, pH 7.0)

-

Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)

-

Alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl)

-

Thiourea derivative (test compound)

-

Thiourea (standard inhibitor)

-

96-well microplate reader

-

Spectrophotometer

Workflow Diagram:

Caption: Workflow for a spectrophotometric urease inhibition assay.

Procedure:

-

Assay Preparation: In a 96-well plate, add 25 µL of urease solution to each well.

-

Compound Addition: Add 5 µL of the serially diluted thiourea derivative to the respective wells. For the positive control, add a standard inhibitor like thiourea. For the negative control (100% enzyme activity), add 5 µL of the solvent (e.g., DMSO).

-

Pre-incubation: Mix and pre-incubate the plate at 30°C for 15 minutes.

-

Reaction Initiation: Add 55 µL of urea solution to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 10 minutes.

-

Color Development: Stop the reaction and initiate color development by adding 70 µL of the phenol reagent followed by 110 µL of the alkali reagent to each well.

-

Final Incubation: Incubate at room temperature for 50 minutes to allow the color to develop.

-

Measurement: Measure the absorbance at 630 nm using a microplate reader. The absorbance is proportional to the amount of ammonia produced.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (OD_test / OD_control)] * 100

-

IC₅₀ Determination: Plot the percentage of inhibition against the different concentrations of the thiourea derivative. The IC₅₀ value is determined from the concentration that shows 50% inhibition.

Conclusion

The diverse mechanisms of action of thiourea derivatives underscore their immense potential in drug discovery. Their ability to engage in specific hydrogen-bonding interactions allows them to potently and often selectively target a wide range of enzymes and receptors. From inhibiting kinases in cancer to blocking viral entry and replication, the thiourea scaffold provides a robust and adaptable foundation for the development of novel therapeutics. A thorough understanding of these underlying mechanisms, from fundamental molecular interactions to the modulation of complex signaling pathways, is essential for rationally designing the next generation of highly effective and selective thiourea-based drugs.

References

-

Vertex AI Search. (2025, March 10). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. 24

-

PubMed. (2014, March 25). Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. J Enzyme Inhib Med Chem. 9

-

Ingenta Connect. (2015, February 1). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry.

-

ResearchGate. Synthesis and biological activity of a new type of thiourea derivatives.

-

PubMed. (2024, August 14). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. J Enzyme Inhib Med Chem. 13

-

Bentham Science. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. 25

-

MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. 6

-

Biointerface Research in Applied Chemistry. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. 2

-

DergiPark. (2022, March 9). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. 1

-

ResearchGate. The proposed mechanism for the formation of thiourea. 26

-

ACS Publications. (2025, April 7). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. 27

-

ResearchGate. (2025, August 10). Recent Developments on Thiourea Based Anticancer Chemotherapeutics | Request PDF. 8

-

ResearchGate. Urea- and Thiourea-Based Receptors for Anion Binding | Request PDF. 4

-

Kent Academic Repository. (2019, January). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. 28

-

BenchChem. (2025). The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide. 29

-

BenchChem. (2025). Antimicrobial Spectrum of Thiourea Derivatives: A Technical Overview for Researchers. 15

-

NIH. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter. 20

-

PubMed Central. (2021, October 28). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. 10

-

PubMed Central. (2009, January 22). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. 18

-

Accounts of Chemical Research. (2023, March 13). Urea- and Thiourea-Based Receptors for Anion Binding. 5

-

Pharmacy Education. (2024, April 1). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. 17

-

PubMed Central. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. 19

-

PubMed Central. (2024, January 17). Thiourea-Based Receptors for Anion Recognition and Signaling. 30

-

PubMed. (2009, April 1). Design, synthesis, and anti-HCV activity of thiourea compounds. 22

-

Pharmacy Education. (2021). Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. 31

-

bioRxiv. (2023, June 26). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. 23

-

PubMed. (2023, November 5). Rational design and optimization of acylthioureas as novel potent influenza virus non-nucleoside polymerase inhibitors. 21

-

Malaysian Journal of Analytical Sciences. RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. 3

-

ResearchGate. (2025, August 6). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. 32

-

ResearchGate. Antiviral activity of thiourea derivatives against HIV-1 and ssRNA+.... 33

-

OUCI. (2023). Biological Applications of Thiourea Derivatives: Detailed Review. 34

-

Taylor & Francis Online. Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Future Medicinal Chemistry. 14

-

PubMed Central. (2021, July 27). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. 12

-

ResearchGate. The general mechanism of thiourea derivative synthesis starting with carbon disulfide[4]. 35

-

NIH. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. 16

-

PubMed Central. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. 36

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]

- 18. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rational design and optimization of acylthioureas as novel potent influenza virus non-nucleoside polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]